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Compound of Interest

Compound Name: Bis(2,4-dinitrophenyl) oxalate

Cat. No.: B091566 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Bis(2,4-
dinitrophenyl) oxalate (DNPO), a key reagent in chemiluminescence-based detection

methods. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, along with the experimental

protocols for these analyses and a visualization of its core chemical reaction pathway.

Spectroscopic Data
While raw spectral data for Bis(2,4-dinitrophenyl) oxalate is available in spectral databases,

this section summarizes the key known characteristics. For direct access to the spectra,

resources such as the SpectraBase in PubChem are recommended.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of DNPO.

Table 1: 13C NMR Spectroscopic Data for Bis(2,4-dinitrophenyl) oxalate
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Carbon Atom Chemical Shift (δ, ppm)

C=O (oxalate) Data not readily available in tabular format.

Aromatic C-O Data not readily available in tabular format.

Aromatic C-NO2 Data not readily available in tabular format.

Aromatic C-H Data not readily available in tabular format.

Aromatic C-C Data not readily available in tabular format.

Note: 13C NMR spectra for Bis(2,4-

dinitrophenyl) oxalate are available in spectral

databases such as SpectraBase.[1]

Table 2: 1H NMR Spectroscopic Data for Bis(2,4-dinitrophenyl) oxalate

Proton
Chemical Shift (δ,

ppm)
Multiplicity Integration

Aromatic H

Data not readily

available in tabular

format.

- -

Note: 1H NMR

spectral data for

Bis(2,4-dinitrophenyl)

oxalate may be found

in specialized

chemical databases.

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the DNPO

molecule.

Table 3: Fourier-Transform Infrared (FTIR) Spectroscopic Data for Bis(2,4-dinitrophenyl)
oxalate
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Wavenumber (cm-1) Vibrational Mode Functional Group

~1770 - 1800 C=O stretch (asymmetric) Ester (oxalate)

~1740 - 1760 C=O stretch (symmetric) Ester (oxalate)

~1540 and ~1350
N-O stretch (asymmetric and

symmetric)
Nitro group (-NO2)

~1200 - 1300 C-O stretch Aryl ester

~1600 and ~1475 C=C stretch Aromatic ring

Note: The FTIR spectrum of

Bis(2,4-dinitrophenyl) oxalate

has been recorded using a

Bruker Tensor 27 FT-IR

instrument with a KBr pellet

technique and is available in

the SpectraBase database.[1]

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to study the electronic transitions within the DNPO molecule.

Table 4: UV-Vis Spectroscopic Data for Bis(2,4-dinitrophenyl) oxalate

Solvent λmax (nm)
Molar Absorptivity (ε, M-1cm-

1)

Not Specified
Data not readily available in

tabular format.

Data not readily available in

tabular format.

Note: The kinetics of reactions

involving DNPO are often

monitored by changes in

absorbance, for instance

around 420 nm, which

corresponds to the release of

the 2,4-dinitrophenolate anion.
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Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for Bis(2,4-
dinitrophenyl) oxalate.

NMR Spectroscopy
Sample Preparation: Dissolve an accurately weighed sample of Bis(2,4-dinitrophenyl)
oxalate in a suitable deuterated solvent (e.g., Acetone-d6, DMSO-d6) in a 5 mm NMR tube

to a final concentration of 5-10 mg/mL.

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

1H NMR Acquisition:

Tune and match the probe for the 1H frequency.

Acquire a 1D proton spectrum with a sufficient number of scans to achieve a good signal-

to-noise ratio.

Set the spectral width to cover the expected range of aromatic and any other relevant

protons.

Process the data using appropriate software, including Fourier transformation, phase

correction, and baseline correction.

Reference the spectrum to the residual solvent peak.

13C NMR Acquisition:

Tune and match the probe for the 13C frequency.

Acquire a 1D proton-decoupled carbon spectrum. A larger number of scans will be

necessary due to the low natural abundance of 13C.

Set the spectral width to encompass both aromatic and carbonyl carbon signals.

Process the data similarly to the 1H spectrum and reference it to the solvent peak.
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FTIR Spectroscopy
Sample Preparation (KBr Pellet Technique):

Thoroughly grind a small amount of Bis(2,4-dinitrophenyl) oxalate (1-2 mg) with

approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an

agate mortar.

Transfer the mixture to a pellet press and apply pressure to form a transparent or semi-

transparent pellet.

Instrumentation: Use a Fourier-Transform Infrared spectrophotometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder.

Acquire the sample spectrum over a typical range of 4000-400 cm-1.

The instrument software will automatically ratio the sample spectrum against the

background to produce the final absorbance or transmittance spectrum.

UV-Vis Spectroscopy
Sample Preparation:

Prepare a stock solution of Bis(2,4-dinitrophenyl) oxalate of a known concentration in a

suitable UV-grade solvent (e.g., acetonitrile, ethyl acetate).

From the stock solution, prepare a series of dilutions to determine an appropriate

concentration that gives an absorbance reading within the linear range of the

spectrophotometer (typically 0.1 - 1.0).

Instrumentation: Employ a dual-beam UV-Vis spectrophotometer.

Data Acquisition:
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Fill a quartz cuvette with the pure solvent to be used as a blank.

Place the blank cuvette in the reference beam and a cuvette with the sample solution in

the sample beam.

Record the absorption spectrum over a desired wavelength range (e.g., 200-600 nm).

Identify the wavelength(s) of maximum absorbance (λmax).

Peroxyoxalate Chemiluminescence Reaction
Pathway
Bis(2,4-dinitrophenyl) oxalate is most renowned for its application in peroxyoxalate

chemiluminescence, the principle behind "glow sticks". The reaction involves the oxidation of

the oxalate ester by hydrogen peroxide to generate a high-energy intermediate, which then

excites a fluorescent dye, leading to the emission of light.

Bis(2,4-dinitrophenyl) oxalate (DNPO)
Peroxyoxalate Intermediate

+ H₂O₂

Hydrogen Peroxide (H₂O₂)
2,4-Dinitrophenol (Leaving Group)
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(High-Energy Intermediate)

- 2x 2,4-Dinitrophenol

2 CO₂

Fluorophore*
(Excited State)

+ Fluorophore

Decomposition

Fluorophore
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Relaxation

Light (hν)
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Caption: The reaction pathway of peroxyoxalate chemiluminescence involving DNPO.
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This guide serves as a foundational resource for the spectroscopic properties and chemical

behavior of Bis(2,4-dinitrophenyl) oxalate. The provided data and protocols are intended to

support researchers in their analytical and developmental work involving this important

chemiluminescent compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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